Pyrrolidin-3-ylmethyl trifluoromethanesulfonate

Description

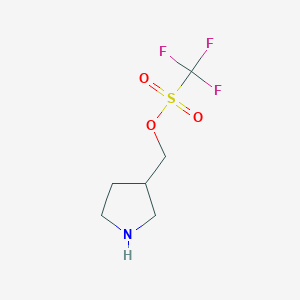

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-4-5-1-2-10-3-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIIOOKJXJVLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901164975 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-pyrrolidinylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-78-0 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-pyrrolidinylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-pyrrolidinylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyrrolidin-3-ylmethyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Abstract

Introduction: The Significance of the Pyrrolidine Moiety and the Triflate Leaving Group

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and bioactive natural products underscores its value as a versatile scaffold.[1][2] The non-planar, sp³-rich structure of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical aspect in designing molecules with high target specificity and improved pharmacokinetic profiles.[1][3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to crucial interactions with biological targets.[2][3]

When the pyrrolidine scaffold is functionalized with a trifluoromethanesulfonate (triflate) group, its synthetic utility is significantly enhanced. The triflate anion (CF₃SO₃⁻) is an exceptionally stable, weakly coordinating anion, making it one of the best leaving groups in organic chemistry.[4] Consequently, alkyl triflates are potent electrophiles, readily participating in nucleophilic substitution reactions under mild conditions.[4][5] This high reactivity makes Pyrrolidin-3-ylmethyl trifluoromethanesulfonate a highly attractive, albeit likely transient, intermediate for the introduction of the pyrrolidin-3-ylmethyl moiety into a wide array of molecular frameworks.

This guide will navigate the synthesis, predicted properties, and applications of this powerful synthetic tool, providing researchers with the foundational knowledge to leverage its potential in their scientific endeavors.

Chemical Identity and Physicochemical Properties

As of the latest revisions of major chemical databases, a specific CAS number for Pyrrolidin-3-ylmethyl trifluoromethanesulfonate has not been assigned. This suggests that the compound is likely not a commercially available, isolable substance, but rather a reactive intermediate generated in situ for immediate use in subsequent synthetic steps. The inherent reactivity of the alkyl triflate moiety contributes to its potential instability, making isolation and long-term storage challenging.

The predicted properties of Pyrrolidin-3-ylmethyl trifluoromethanesulfonate, extrapolated from data for analogous compounds such as [(3R)-pyrrolidin-3-yl] methanesulfonate and other alkyl triflates, are summarized in the table below.

| Property | Predicted Value | Citation/Basis for Prediction |

| Molecular Formula | C₆H₁₀F₃NO₃S | Based on structural components |

| Molecular Weight | 249.21 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with other alkyl triflates |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, MeCN) | General solubility of triflates |

| Stability | Moisture-sensitive; thermally labile | High reactivity of the triflate group[4] |

| Reactivity | Highly electrophilic; potent alkylating agent | Known reactivity of alkyl triflates[5][6] |

Synthesis of Pyrrolidin-3-ylmethyl Trifluoromethanesulfonate

The synthesis of Pyrrolidin-3-ylmethyl trifluoromethanesulfonate is predicated on the triflation of the corresponding alcohol, (pyrrolidin-3-yl)methanol. Due to the presence of the secondary amine, a protection strategy is paramount to prevent undesired N-triflation or side reactions. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

The proposed synthetic workflow is a two-step process: N-protection of the starting material followed by O-triflation.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-(pyrrolidin-3-yl)methanol)

This protocol is adapted from established procedures for the N-Boc protection of amino alcohols.

-

To a stirred solution of (pyrrolidin-3-yl)methanol (1.0 eq.) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM (2 vol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-Boc-(pyrrolidin-3-yl)methanol as a colorless oil.

Step 2: In situ generation of tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

This procedure is based on standard triflation protocols for primary alcohols.[7][8]

CAUTION: Triflic anhydride is highly corrosive and reacts violently with water. This reaction must be performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve N-Boc-(pyrrolidin-3-yl)methanol (1.0 eq.) in anhydrous DCM (10 vol) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a non-nucleophilic base such as 2,6-lutidine or pyridine (1.2 eq.).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

The resulting solution containing the target triflate is typically used immediately without isolation.

Reactivity and Synthetic Applications

The primary utility of Pyrrolidin-3-ylmethyl trifluoromethanesulfonate lies in its role as a potent electrophile for the introduction of the pyrrolidin-3-ylmethyl moiety. The triflate is an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.

Key Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas including central nervous system disorders, cancer, and infectious diseases.[1][9] The ability to readily introduce the pyrrolidin-3-ylmethyl group is therefore of high value.

-

N-Alkylation: The triflate can be used to alkylate primary and secondary amines, including anilines and heterocyclic amines, to form more complex pyrrolidine derivatives. This is a common strategy for building libraries of compounds for structure-activity relationship (SAR) studies.

-

O-Alkylation: Phenols and alcohols can be alkylated to form ethers, a key linkage in many drug molecules.

-

S-Alkylation: Thiols can be readily converted to thioethers.

-

C-Alkylation: Soft carbon nucleophiles, such as enolates and enamines, can be alkylated to form new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.

Safety and Handling

Alkyl triflates are highly reactive and potentially hazardous compounds that must be handled with extreme care.[10]

-

Toxicity and Corrosivity: Alkyl triflates are potent alkylating agents and should be considered toxic and corrosive. Avoid contact with skin and eyes, and prevent inhalation of vapors.[10]

-

Moisture Sensitivity: Trifluoromethanesulfonic anhydride and alkyl triflates react exothermically with water. All manipulations should be carried out under strictly anhydrous conditions.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

-

Work Environment: All work should be conducted in a well-ventilated fume hood.

-

Storage: Due to their reactivity, alkyl triflates are typically not isolated or stored. If short-term storage of a solution is necessary, it should be kept under an inert atmosphere at low temperatures.

Conclusion

Pyrrolidin-3-ylmethyl trifluoromethanesulfonate represents a valuable, albeit reactive, synthetic intermediate for the facile introduction of the medicinally important pyrrolidin-3-ylmethyl scaffold. While not a commercially available reagent, its straightforward in situ generation from (pyrrolidin-3-yl)methanol provides a powerful tool for drug discovery and synthetic chemistry. Understanding its predicted properties, synthetic protocol, and inherent reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the development of novel molecular entities. The principles of handling highly reactive electrophiles and the strategic use of protecting groups are paramount for the successful application of this versatile building block.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

- Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Medicinal Chemistry & Drug Discovery.

-

Triflate. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry.

-

Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds. (1976). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. (2014). Organic Letters. [Link]

-

A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8- tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. (2016). Organic & Biomolecular Chemistry. [Link]

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (2015). Accounts of Chemical Research. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules. [Link]

-

Specific reactivity of alkyl triflates on the sulfur atom of P=N−P=S linkages, followed by a desulfurization reaction. (2001). New Journal of Chemistry. [Link]

-

Alkylations of delocalized nucleophiles with alkyl trifluoromethanesulfonates and other electrophiles. (1978). UA Campus Repository. [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). Organic Letters. [Link]

-

Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. (1998). The Journal of Organic Chemistry. [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). National Institutes of Health. [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ResearchGate. [Link]

-

[(3R)-pyrrolidin-3-yl] methanesulfonate. (n.d.). PubChem. [Link]

-

(Pyrrolidin-3-yl)methanol. (n.d.). PubChem. [Link]

- Synthesis of N-aryl derived formamides using triflic anhydride. (2018). Indian Journal of Chemistry, Section B.

-

Rac-methyl (3r,4s)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride. (n.d.). PubChemLite. [Link]

-

VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. (1977). Organic Syntheses. [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

-

trifluoromethane sulfonic acid, 1493-13-6. (n.d.). The Good Scents Company. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 4. Triflate - Wikipedia [en.wikipedia.org]

- 5. Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Alkylations of delocalized nucleophiles with alkyl trifluoromethanesulfonates and other electrophiles. [repository.arizona.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Methyl trifluoromethanesulfonate CAS 333-27-7 | 818035 [merckmillipore.com]

- 11. trifluoromethane sulfonic acid, 1493-13-6 [thegoodscentscompany.com]

Commercial availability of chiral pyrrolidin-3-ylmethyl triflate building blocks

Executive Summary: The "Make vs. Buy" Decision

Researchers seeking chiral pyrrolidin-3-ylmethyl triflates for immediate purchase will encounter a critical supply chain reality: these specific triflates are rarely, if ever, available as shelf-stable commercial products.

Due to the high reactivity of primary alkyl triflates toward hydrolysis and thermal decomposition, they are classified as transient intermediates rather than stock reagents. The industry standard is to purchase the stable alcohol precursor (N-Boc-3-hydroxymethylpyrrolidine) and generate the triflate in situ or immediately prior to use.

This guide details the sourcing of the correct chiral precursors, the specific instability mechanisms that prevent commercial stocking, and a validated protocol for generating the triflate in the laboratory.

Sourcing the Precursors: Commercial Availability[1]

The stable building blocks are the N-protected 3-(hydroxymethyl)pyrrolidines . The tert-butoxycarbonyl (Boc) group is the standard protecting group due to its stability under basic triflation conditions.

Table 1: Commercial Sourcing Data for Precursors

| Chemical Name | Stereochemistry | CAS Number | Commercial Status |

| (R)-N-Boc-3-(hydroxymethyl)pyrrolidine | (R)-Enantiomer | 138108-72-2 | Widely Available |

| (S)-N-Boc-3-(hydroxymethyl)pyrrolidine | (S)-Enantiomer | 199174-24-8 | Widely Available |

| N-Boc-3-(hydroxymethyl)pyrrolidine | Racemic | 114214-69-6 | Widely Available |

Note on CAS Confusion: Be cautious with CAS 114214-69-6 . While often used for the racemate, some vendors loosely apply it to enantiomers. Always verify the optical rotation or specific stereochemical designation on the Certificate of Analysis (CoA).

The Stability Paradox: Why You Can't Buy the Triflate

To understand why these triflates are not catalog items, one must examine the decomposition pathways.

Thermal Instability & Hydrolysis

Primary alkyl triflates (R-CH₂-OTf) are among the most reactive electrophiles in organic synthesis (approx.

-

Hydrolysis: Upon exposure to trace atmospheric moisture, the triflate rapidly hydrolyzes to the alcohol and triflic acid (TfOH). The generated acid autocatalytically decomposes the N-Boc group (acid-labile), leading to polymerization of the resulting free amine.

-

Elimination: While less prone to elimination than secondary triflates, the pyrrolidin-3-ylmethyl system can undergo elimination or rearrangement under thermal stress during shipping.

Decision Workflow

Figure 1: Strategic workflow for accessing the triflate reagent.

Validated Synthesis Protocol

This protocol describes the conversion of (R)-N-Boc-3-(hydroxymethyl)pyrrolidine to the triflate. The same conditions apply to the (S)-enantiomer.

Reagents & Equipment

-

Substrate: (R)-N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 equiv).

-

Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 – 1.2 equiv). Freshly distilled or high-quality ampule recommended.

-

Base: Pyridine (2.0 equiv) or 2,6-Lutidine (mild, non-nucleophilic).

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

-

Conditions: Strictly anhydrous (N₂ or Ar atmosphere); -78°C to 0°C.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add the alcohol substrate and anhydrous DCM (0.1 M concentration).

-

Base Addition: Add pyridine (2.0 equiv) and cool the mixture to -10°C (ice/acetone bath) or -78°C if the substrate is particularly sensitive.

-

Activation: Add Tf₂O (1.2 equiv) dropwise over 10–15 minutes.

-

Observation: The solution may turn pale yellow or pinkish (if pyridine oxide impurities are present).

-

Control: Maintain internal temperature below 0°C to prevent elimination byproducts.

-

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (the triflate is usually less polar than the alcohol, but unstable on silica).

-

Workup (Critical):

-

Option A (Direct Use - Recommended): If the subsequent nucleophile is compatible with pyridine/triflate salts, use the solution directly without isolation.

-

Option B (Isolation): Dilute with cold pentane/ether, wash rapidly with ice-cold water, dry over MgSO₄ (cold), and concentrate in vacuo at <20°C . Do not heat.

-

Reaction Pathway Diagram

Figure 2: Chemical pathway for the activation and displacement of the hydroxymethyl group.

Comparative Analysis of Leaving Groups

If the triflate proves too unstable for your specific application, consider these alternatives.

| Leaving Group (LG) | Reactivity ( | Stability | Recommended Use Case |

| Triflate (-OTf) | Low (Hours at 0°C) | Difficult displacements; weak nucleophiles. | |

| Tosylate (-OTs) | High (Years) | Standard scale-up; strong nucleophiles. | |

| Mesylate (-OMs) | High (Years) | Cost-effective alternative to Tosylates. | |

| Iodide (-I) | Moderate (Weeks) | Finkelstein conditions; good balance of stability/reactivity. |

Expert Insight: For pyrrolidin-3-ylmethyl systems, the mesylate is often "reactive enough" for standard amines or thiols. Reserve the triflate for sterically hindered nucleophiles or electron-deficient systems where S_N2 kinetics are sluggish.

References

-

Sigma-Aldrich. (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Product Page. Link

-

Organic Syntheses. Preparation of Alkyl Triflates from Alcohols. Org. Synth. 1990 , 68, 138. Link

- Beak, P. et al.Lithiation and substitution of N-Boc-pyrrolidines. Journal of the American Chemical Society, 1994, 116(8), 3231-3239. (Foundational work on N-Boc pyrrolidine reactivity).

-

Chem-Impex. (S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Product Data. Link

-

BenchChem. Stability of Primary Alkyl Triflates. Link (General reference for triflate stability data).

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution of Pyrrolidin-3-ylmethyl Triflate

Abstract & Strategic Analysis

This application note details the high-fidelity protocol for the generation and nucleophilic substitution of N-Boc-pyrrolidin-3-ylmethyl triflate . Unlike secondary triflates directly on the pyrrolidine ring, this substrate features a primary triflate on an exocyclic methylene group.

The Chemical Challenge

The primary triflate moiety (

-

Thermal Instability: Primary alkyl triflates can decompose or polymerize if heated above

in the absence of a nucleophile. -

Elimination Competition: Although less prone to elimination than secondary halides, steric bulk in the nucleophile can trigger E2 elimination, leading to the exocyclic alkene.

-

Nitrogen Protection: The pyrrolidine nitrogen must be protected (e.g., Boc, Cbz) to prevent immediate intramolecular cyclization (forming a bicyclic azetidinium salt) or intermolecular polymerization.

Strategic Approach: This protocol utilizes a "Generate-and-Use" strategy. The triflate is formed at low temperature and reacted immediately, minimizing isolation time to preserve yield and stereochemical integrity at the C3 position.

Mechanistic Pathway & Workflow

The reaction proceeds via a classical

Reaction Scheme Visualization

Figure 1: Sequential workflow for the activation and displacement of the primary alcohol. Note the critical temperature control to avoid elimination.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| N-Boc-3-hydroxymethylpyrrolidine | Substrate | 1.0 | Dried azeotropically with toluene if necessary. |

| Trifluoromethanesulfonic anhydride ( | Activator | 1.1 - 1.2 | Freshly distilled or high-purity grade. Degrades rapidly with moisture. |

| 2,6-Lutidine | Base | 1.5 - 2.0 | Non-nucleophilic base. Scavenges TfOH. Pyridine is a viable alternative. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous ( |

| Nucleophile (Amine/Thiol) | Reactant | 1.5 - 3.0 | Excess ensures complete consumption of the unstable triflate. |

Step-by-Step Methodology

Phase A: Triflate Formation (Activation)

Critical Safety:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen.[2]

-

Dissolution: Add N-Boc-3-hydroxymethylpyrrolidine (1.0 equiv) and 2,6-Lutidine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.1 M to 0.2 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath to reach

. Allow to equilibrate for 10 minutes. -

Activation: Add

(1.1 equiv) dropwise via syringe over 5-10 minutes.-

Observation: A white precipitate (lutidinium triflate salts) may form.

-

-

Reaction: Stir at

for 20–30 minutes .-

Checkpoint: Do not warm up yet. Primary triflates form rapidly. Extended stirring is unnecessary and risks decomposition.

-

Phase B: Nucleophilic Substitution

Decision Point: If the nucleophile is an amine or stable species, add it directly (One-Pot). If the nucleophile is sensitive to acidic salts, perform a rapid cold aqueous workup (see Optimization below), but the One-Pot method is preferred for speed.

-

Addition: While still at

, add the Nucleophile (2.0–3.0 equiv) dissolved in a minimal amount of DCM or dry THF.-

Note: If using a volatile amine, add it neat.

-

-

Warm-up: Allow the reaction to stir at

for 30 minutes, then remove the cooling bath and allow it to slowly warm to -

Monitoring: Monitor by TLC or LCMS.

-

TLC: The triflate intermediate is often visible (stains with

) but will streak due to hydrolysis on silica. Look for the appearance of the product spot. -

LCMS: Triflate itself may not fly (hydrolyzes to alcohol). Monitor for the disappearance of the alcohol mass (

) and appearance of Product mass.

-

Phase C: Workup & Purification

-

Quench: Quench the reaction with saturated aqueous

. -

Extraction: Extract with DCM (

). -

Wash: Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Hexanes/EtOAc or DCM/MeOH (depending on nucleophile polarity).

-

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnosis | Corrective Action |

| Low Yield / Alcohol Recovery | Triflate hydrolysis before substitution. | Ensure |

| Elimination Product (Alkene) | E2 elimination competes with | Keep reaction colder ( |

| Bicyclic Impurities | Intramolecular cyclization. | CRITICAL: Confirm the N-Boc group is intact. If the Boc group falls off (acidic conditions), the amine will attack the triflate, forming a bicyclic salt. Ensure base (lutidine) is sufficient to neutralize TfOH. |

| Incomplete Conversion | Nucleophile is too sterically hindered. | Switch solvent to Acetonitrile (MeCN) for the substitution step (requires solvent swap or concentrated addition) to accelerate |

References

-

Preparation of Alkyl Triflates

- Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.

-

Nucleophilic Substitution of Triflates (General Review)

- Barbe, G., & Charette, A. B. (2008). Highly chemoselective synthesis of N-heterocycles by a one-pot amide activation/nucleophilic substitution sequence. Journal of the American Chemical Society.

-

Pyrrolidine Methodology (Analogous N-Boc-3-hydroxymethyl transformations)

- Organic Syntheses, Coll. Vol. 10, p.613 (2004); Vol. 77, p.254 (2000).

-

Safety Data (Triflate Reactivity)

- National Center for Biotechnology Information.

Sources

Using pyrrolidin-3-ylmethyl triflate for PI3K kinase inhibitor design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of pyrrolidin-3-ylmethyl triflate as a high-value electrophile for installing solubilizing and affinity-enhancing moieties onto PI3K inhibitor scaffolds.

Utilizing Pyrrolidin-3-ylmethyl Triflate for Fragment-Based Lead Optimization

Executive Summary

Phosphoinositide 3-kinases (PI3K) remain a premier target in oncology and immunology. However, first-generation inhibitors often suffer from poor aqueous solubility and off-target toxicity. The pyrrolidin-3-ylmethyl moiety has emerged as a critical "solvent-front" appendage. It introduces

This guide provides a rigorous protocol for using N-Boc-pyrrolidin-3-ylmethyl triflate —a highly reactive, superior alternative to alkyl halides—to functionalize PI3K inhibitor cores (e.g., pyrimidines, quinazolines) under mild conditions.

Scientific Rationale (E-E-A-T)

2.1 The "Solvent Front" Strategy in PI3K Design

Most ATP-competitive PI3K inhibitors bind to the hinge region (e.g., Val851 in PI3K

-

Why Pyrrolidin-3-ylmethyl?

-

Vector Control: The methylene linker allows the pyrrolidine ring to adopt a flexible conformation, capable of interacting with Asp810 or Lys802 without inducing steric clash with the activation loop.

-

Solubility: The secondary amine (post-deprotection) has a pKa ~9-10, ensuring ionization at physiological pH, which drastically improves solubility compared to rigid aromatic tails.

-

Stereochemistry: The C3-chiral center allows for probing specific stereochemical preferences of the isoform (PI3K

vs

-

2.2 Why the Triflate?

Alkyl halides (bromides/iodides) at the pyrrolidin-3-ylmethyl position are often sluggish electrophiles due to steric hindrance and the inductive effect of the protected nitrogen.

-

Triflate Advantage: The trifluoromethanesulfonate (triflate) group is a "super-leaving group" (

times more reactive than tosylates). -

Causality: This high reactivity allows alkylation of electron-poor nucleophiles (e.g., phenols on pyrimidine cores) at low temperatures, preventing thermal degradation of the sensitive kinase scaffold.

Biological Context & Pathway Visualization

Understanding the downstream effects is crucial for assay design. The inhibitor blocks the conversion of PIP2 to PIP3, silencing the Akt/mTOR survival signal.

Figure 1: The PI3K/Akt/mTOR signaling cascade. The inhibitor targets the PI3K node, preventing PIP3 generation.

Experimental Protocols

4.1 Safety & Handling of Alkyl Triflates

CRITICAL: Alkyl triflates are potent alkylating agents and can cause severe skin burns. They are also moisture-sensitive.[1]

-

Storage: Store N-Boc-pyrrolidin-3-ylmethyl triflate at -20°C under Argon.

-

Handling: Weigh quickly in a glovebox or use standard Schlenk techniques.

4.2 Protocol A: Synthesis of the Reagent (If not commercial)

Note: If purchasing commercial N-Boc-pyrrolidin-3-ylmethyl triflate, skip to Protocol B.

Objective: Convert N-Boc-3-hydroxymethylpyrrolidine to the triflate.

-

Dissolution: Dissolve N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous DCM (

) under -

Base Addition: Add dry Pyridine (2.0 eq) or 2,6-Lutidine. Cool to -78°C.

-

Triflation: Dropwise add Triflic Anhydride (

, 1.2 eq). The reaction is exothermic; maintain temp < -60°C. -

Workup: After 1h, quench with cold saturated

. Extract with cold DCM. Do not concentrate to dryness with heat. Use the crude solution immediately for coupling to avoid decomposition.

4.3 Protocol B: Coupling to PI3K Core (The "Application")

Scenario: Alkylation of a phenol-based PI3K core (e.g., a 6-hydroxypyrimidine derivative).

| Component | Equivalents | Role |

| PI3K Core (Phenol) | 1.0 eq | Nucleophile (Scaffold) |

| Reagent (Triflate) | 1.2 - 1.5 eq | Electrophile (Tail) |

| Cesium Carbonate ( | 2.0 - 3.0 eq | Base (Promotes O-alkylation) |

| DMF or Acetonitrile | Solvent ( | Polar aprotic medium |

Step-by-Step Procedure:

-

Activation: Charge a flame-dried flask with the PI3K Core (phenol) and

in anhydrous DMF. Stir at RT for 15 min to generate the phenoxide anion. -

Addition: Add the solution of N-Boc-pyrrolidin-3-ylmethyl triflate (from Protocol A or commercial stock) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Expert Insight: Unlike halides which require heating (60-80°C), triflates often react at RT. Heating >50°C may cause elimination of the triflate to an exocyclic alkene.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the phenol (M+H) and appearance of the Boc-protected product (M+H + 183).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

4.4 Protocol C: Deprotection (Generating the Active Inhibitor)

-

Dissolve the intermediate in DCM.

-

Add TFA (20% v/v). Stir 1h at RT.

-

Concentrate.[2][3] Redissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge to remove TFA and isolate the free amine.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow for installing the pyrrolidine tail using the triflate method.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / SM Recovery | Hydrolysis of Triflate | Ensure strictly anhydrous solvents. Use molecular sieves in DMF. |

| Elimination Product (Alkene) | Reaction Temp too High | Conduct coupling at 0°C or RT. Do not heat. |

| N-Alkylation vs O-Alkylation | Ambident Nucleophile | Use |

| Darkening of Reaction | Decomposition of Core | Triflic acid byproduct is strong. Ensure sufficient base ( |

References

-

Walker, E. H., et al. (1999). "Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine." Molecular Cell, 3(4), 487-497. Link

-

Smaill, J. B., et al. (2000). "Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[d]pyrimidine-6-acrylamides Bearing Additional Solubilizing Groups." Journal of Medicinal Chemistry, 43(7), 1380–1397. Link

- Vanecko, J. A., & Wan, H. (2012). "Hydrolysis of Alkyl Triflates: A Kinetic Study." Journal of Organic Chemistry.

-

Pfizer Inc. (2018). "Discovery of PF-06843195, a Potent and Selective PI3Kα Inhibitor."[4] Journal of Medicinal Chemistry, 61(15), 6901-6917. (Demonstrates pyrrolidine tails in PI3K inhibitors). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with Pyrrolidin-3-ylmethyl Triflate

Welcome to the technical support center for optimizing alkylation reactions utilizing pyrrolidin-3-ylmethyl triflate. This guide is structured for drug discovery professionals and synthetic chemists who are navigating the challenges associated with this highly reactive electrophile. We will delve into the critical choice of base, moving beyond simple recommendations to explain the mechanistic rationale behind selecting the optimal conditions for your specific nucleophile and desired outcome.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing base selection in the context of alkylation with a potent electrophile like pyrrolidin-3-ylmethyl triflate.

Q1: What is the precise role of a base in my alkylation reaction with pyrrolidin-3-ylmethyl triflate?

The function of the base is twofold and depends on the pKa of your nucleophile (the molecule you are alkylating).

-

Proton Scavenging: Pyrrolidin-3-ylmethyl triflate is a powerful alkylating agent. When it reacts with a neutral nucleophile (e.g., a primary or secondary amine), an ammonium salt is formed, releasing a proton and the triflate anion. This generates triflic acid (CF₃SO₃H), an extremely strong acid (pKa ≈ -14), which can protonate your starting nucleophile, rendering it unreactive. The primary role of the base in this scenario is to act as a "proton scavenger," neutralizing the acid as it is formed and ensuring the nucleophile remains available for reaction.[1]

-

Nucleophile Deprotonation: If your nucleophile is significantly less acidic (e.g., an amide, carbamate, or certain heterocycles), a base is required to deprotonate it before the alkylation can occur. This deprotonation generates a more potent anionic nucleophile that can efficiently attack the electrophile. In this case, the strength of the base relative to the nucleophile is a critical parameter.[2]

Q2: Why are "non-nucleophilic, sterically hindered" bases so frequently recommended for reactions with alkyl triflates?

This recommendation stems from the need to control selectivity and avoid unwanted side reactions.

-

Non-nucleophilic character is crucial because the base itself should not compete with your intended nucleophile to attack the highly reactive pyrrolidin-3-ylmethyl triflate.[1] A base with significant nucleophilicity will lead to a mixture of products, complicating purification and lowering the yield of your desired compound.

-

Steric hindrance is the physical bulk around the basic atom (usually nitrogen).[3] Large alkyl groups, like the isopropyl groups in N,N-Diisopropylethylamine (DIPEA), physically block the nitrogen's lone pair from attacking an electrophilic carbon.[1][4] However, a small proton can still access the lone pair, allowing the base to perform its proton-scavenging function effectively.[1][5] This combination of high basicity and low nucleophilicity is the hallmark of an ideal base for many sensitive alkylation reactions.[6]

Q3: Can I use common inorganic bases like potassium carbonate (K₂CO₃)?

Yes, under the right circumstances. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can be effective, particularly when alkylating relatively acidic nucleophiles.[7] They are heterogeneous in many organic solvents, which can sometimes help temper reactivity. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which can accelerate SN2 reactions.[2][8] However, for very sensitive substrates or when fine control is needed, homogeneous organic bases are often preferred.

Part 2: Troubleshooting Guide: Diagnosing and Solving Common Alkylation Problems

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: My reaction yield is low, or the reaction is not proceeding to completion.

Low conversion is a common problem that can often be traced back to the choice of base and reaction conditions.

-

Potential Cause A: The base is not strong enough.

-

Diagnosis: The pKa of your base's conjugate acid must be sufficiently high to either deprotonate your nucleophile or effectively neutralize the triflic acid byproduct. If the base is too weak, the reaction equilibrium will not favor the formation of the product.

-

Solution: Switch to a stronger base. Consult the pKa table below to select a base with a conjugate acid pKa at least 2-3 units higher than the pKa of the proton you need to remove. For scavenging triflic acid generated from amine alkylation, a base like DIPEA or 2,6-lutidine is typically sufficient. For deprotonating a weakly acidic N-H bond, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary, although these introduce new challenges (see Issue 2).[7]

-

-

Potential Cause B: The base is competing as a nucleophile.

-

Diagnosis: You observe a significant byproduct corresponding to the pyrrolidin-3-ylmethyl group attached to your base. This is common with less hindered bases like triethylamine (TEA). While TEA is a strong base, its ethyl groups leave the nitrogen atom relatively accessible, allowing it to act as a nucleophile.[4]

-

Solution: Replace the base with a sterically hindered, non-nucleophilic alternative. N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is the classic choice here.[1][4][5] Its bulky isopropyl groups effectively shield the nitrogen from participating in SN2 reactions while preserving its ability to accept a proton.[4]

-

-

Potential Cause C: The triflate is degrading.

-

Diagnosis: TLC or LC-MS analysis shows multiple unidentified byproducts and consumption of your starting triflate without corresponding product formation. Alkyl triflates are highly reactive and can be sensitive to moisture and thermal stress.

-

Solution: Ensure your reaction is performed under strictly anhydrous conditions (dry solvent, inert atmosphere). Run the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature). The high reactivity of the triflate often means that elevated temperatures are unnecessary and can promote decomposition or side reactions.[9]

-

Issue 2: My reaction is producing a significant amount of an alkene byproduct.

This points to a competing elimination (E2) reaction.

-

Diagnosis: You have identified a byproduct consistent with the elimination of the triflate group. This occurs when the base, instead of scavenging a proton from the nucleophile, removes a proton from the carbon adjacent to the triflate-bearing carbon.

-

Solution: This is a classic SN2 vs. E2 competition problem.

-

Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[9] Running your reaction at 0 °C or even -20 °C can significantly favor the desired SN2 pathway.

-

Re-evaluate the Base: Very strong and bulky bases, such as potassium tert-butoxide or DBU, are known to strongly favor elimination.[5][9] If you are using such a base, switch to a moderately hindered amine base like DIPEA or a weaker inorganic base like K₂CO₃.

-

Issue 3: I am observing significant over-alkylation of my product.

This is a frequent challenge when alkylating primary or secondary amines.

-

Diagnosis: The desired mono-alkylated product is formed, but it reacts further with the triflate to give a di-alkylated (or even a quaternary ammonium salt) byproduct.[10] This happens because the mono-alkylated amine product is often more nucleophilic than the starting amine.[10]

-

Solution:

-

Adjust Stoichiometry: Use a large excess (3-5 equivalents) of the starting amine relative to the pyrrolidin-3-ylmethyl triflate. This statistically favors the triflate reacting with the more abundant starting material.[8]

-

Slow Addition: Add the triflate solution slowly (e.g., via syringe pump) to the solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of the product reacting a second time before the starting material is consumed.[8]

-

Use a Bulky Base: A very hindered base can sometimes create a crowded environment around the newly formed, more substituted product, sterically disfavoring a second alkylation event.[11]

-

Part 3: Data, Protocols, and Visualization

Table 1: Comparative Properties of Common Bases for Alkylation Reactions

This table provides a quick reference for selecting a suitable base. pKa values refer to the conjugate acid of the base in DMSO, providing a consistent scale for comparison in organic solvents.[12]

| Base | Abbreviation | pKa (Conjugate Acid in DMSO) | Key Characteristics | Common Use Case |

| N,N-Diisopropylethylamine | DIPEA, DIEA | 8.5[6] | Sterically hindered, non-nucleophilic, strong organic base.[1][5] | General-purpose proton scavenger for sensitive SN2 reactions.[1][4] |

| Triethylamine | TEA, Et₃N | 9.0[1] | Less hindered than DIPEA, moderately nucleophilic, strong base.[4] | Proton scavenger in less sensitive systems where nucleophilicity is not a concern. |

| 2,6-Lutidine | - | 7.3 | Sterically hindered pyridine derivative, moderately basic, non-nucleophilic. | Scavenging strong acids where a milder base than DIPEA is required. |

| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 (in MeCN)[5] | Very strong, non-nucleophilic base, but sterically accessible. Often promotes E2 elimination.[5] | Primarily for elimination reactions; use with caution in alkylations.[9] |

| Proton Sponge™ | DMAN | 12.1 (in H₂O)[13] | Very strong, highly hindered, extremely non-nucleophilic due to its rigid structure.[14][15] | Scavenging protons in extremely sensitive reactions where even minimal nucleophilicity is detrimental. |

| Potassium Carbonate | K₂CO₃ | ~18-20 (est.) | Inexpensive, mild inorganic base, often used heterogeneously. | Alkylation of acidic nucleophiles (e.g., phenols, some heterocycles).[7] |

| Sodium Hydride | NaH | 35[16] | Very strong, non-nucleophilic deprotonating agent. Reacts with protic solvents. Requires anhydrous conditions. | Deprotonation of weakly acidic nucleophiles (amides, alcohols, carbamates).[2] |

Diagram 1: Decision Workflow for Optimal Base Selection

This workflow guides the researcher through a logical process for choosing the right base.

Caption: Decision tree for selecting a base based on nucleophile type and potential side reactions.

Diagram 2: SN2 vs. E2 Competition Pathway

This diagram illustrates how the choice of base can influence the reaction outcome.

Caption: The competitive pathways of substitution (SN2) and elimination (E2) influenced by base selection.

Experimental Protocol: Screening Bases for N-Alkylation of a Secondary Amine

This protocol provides a general method for a small-scale experiment to identify the optimal base.

Objective: To determine the most effective base for the N-alkylation of a model secondary amine with pyrrolidin-3-ylmethyl triflate.

Materials:

-

Pyrrolidin-3-ylmethyl triflate (1.0 eq)

-

Secondary Amine (e.g., Morpholine, 1.2 eq)

-

Base to be tested (e.g., DIPEA, TEA, 2,6-Lutidine, K₂CO₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Inert atmosphere (Nitrogen or Argon)

-

TLC plates and appropriate eluent system

-

LC-MS for accurate analysis

Procedure:

-

Setup: In four separate, dry, nitrogen-flushed vials, add the secondary amine (1.2 eq) and the chosen solvent (to achieve ~0.1 M concentration).

-

Add Base: To each vial, add one of the bases to be tested (1.5 eq). For solid bases like K₂CO₃, ensure vigorous stirring.

-

Cooling: Cool all reaction vials to 0 °C in an ice-water bath.

-

Triflate Addition: Prepare a stock solution of pyrrolidin-3-ylmethyl triflate (1.0 eq) in the same anhydrous solvent. Add the appropriate volume of this solution to each vial.

-

Reaction Monitoring: Stir the reactions at 0 °C for 30 minutes, then allow them to warm to room temperature. Monitor the consumption of the starting materials by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

-

Analysis: Quench a small aliquot of each reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS to determine the relative ratio of the desired product, unreacted starting material, and any byproducts (e.g., from elimination or over-alkylation).

References

-

Non-nucleophilic base - Wikipedia. Provides an overview of non-nucleophilic bases, including DIPEA and DBU, and their properties.

-

Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. Discusses base selection for N-alkylation, including strong bases like NaH and weaker inorganic bases like K₂CO₃ and Cs₂CO₃.

-

Common side reactions and byproducts in propyl triflate alkylations - Benchchem. Details side reactions like elimination, which are favored by hindered bases and higher temperatures.

-

What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical. Compares the structure, basicity, and reactivity of TEA and DIPEA, highlighting the steric hindrance of DIPEA.

-

"optimizing reaction conditions for N-alkylation of amines" - Benchchem. Offers guidance on selecting bases (inorganic and organic) and solvents for N-alkylation reactions.

-

troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. - Benchchem. Provides strategies to control over-alkylation, such as using excess amine and slow addition of the alkylating agent.

-

N,N-Diisopropylethylamine - Wikipedia. Describes DIPEA as a sterically hindered, non-nucleophilic base commonly used as a proton scavenger.

-

Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Discusses challenges in selective mono-alkylation and methods to overcome them.

-

pKa Values of Common Bases. A reference chart for pKa values of common bases and their conjugate acids.

-

Best Conditions For N-Alkylation? - Sciencemadness.org. Forum discussion on practical conditions for N-alkylation, mentioning the use of carbonate bases.

-

What is effect of steric hinderance on acidity of alcohols? - Quora. Explains the concept of steric hindrance and its effect on reaction rates.

-

Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC. Discusses how the size of alkyl groups (steric hindrance) can influence reaction pathways.

-

N,N-Diisopropylethylamine: Application, synthesis and toxicity - ChemicalBook. Provides details on the applications of DIPEA as a hindered base in organic synthesis.

-

Proton sponge| Super base| Organic Bases - YouTube. An educational video explaining the concept and properties of proton sponges.

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. A detailed explanation of the challenges in amine alkylation, particularly the "runaway reaction" leading to over-alkylation.

-

The pKa in Organic Chemistry. An article explaining the importance and use of pKa values in predicting acid-base reactions.

-

charge 2 proton sponge - YouTube. A video discussing the structure and high basicity of proton sponges.

-

Bordwell pKa Table - Organic Chemistry Data. A comprehensive resource for pKa values of organic compounds in various solvents.

-

Ch22: Alkylation of Amines - University of Calgary. A summary of amine alkylation via the SN2 mechanism and the issue of polyalkylation.

-

Traditional Strong and Hindered Bases - Sigma-Aldrich. A commercial guide listing various traditional and specialized bases, including Proton Sponge™.

-

Unraveling the Nature of Hydrogen Bonds of “Proton Sponges”... - PMC. A research article detailing the properties and pKa of proton sponges like DMAN.

-

Steric effects - Wikipedia. A general overview of steric effects and steric hindrance in chemistry.

-

Alkylating agents stronger than alkyl triflates - PubMed - NIH. Describes the high electrophilicity of alkylating agents, including alkyl triflates.

-

An In-Depth Technical Guide to the Reactivity and Stability of Propyl Triflate - Benchchem. Details the high reactivity and thermal/hydrolytic instability of alkyl triflates.

-

Triflates. How do they work? : r/OrganicChemistry - Reddit. A discussion confirming that triflates are excellent, non-nucleophilic leaving groups.

-

Chemical Stability and Characterization of Degradation Products... - PMC. Discusses the stability of pyrrolidine derivatives under various conditions.

Sources

- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]

- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. uwindsor.ca [uwindsor.ca]

Storage conditions to prevent decomposition of pyrrolidin-3-ylmethyl triflate

Technical Support Center: Pyrrolidin-3-ylmethyl Triflate

Introduction

Welcome to the technical support guide for pyrrolidin-3-ylmethyl triflate. This document is designed for researchers, scientists, and drug development professionals who utilize this potent and highly reactive alkylating agent. Pyrrolidin-3-ylmethyl triflate is valued for its exceptional leaving group, the trifluoromethanesulfonate (triflate) anion, which facilitates a wide range of nucleophilic substitution reactions crucial in the synthesis of complex molecules and pharmaceutical intermediates[1][2][3]. However, the very reactivity that makes it a powerful synthetic tool also renders it susceptible to decomposition if not stored and handled with meticulous care.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure the long-term stability and efficacy of your pyrrolidin-3-ylmethyl triflate reagents. Our goal is to explain the causality behind these recommendations, empowering you to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is pyrrolidin-3-ylmethyl triflate, and why is its stability a concern?

Answer: Pyrrolidin-3-ylmethyl triflate is an organic compound featuring a pyrrolidine ring structure linked to a methyl triflate group. The triflate group (-OTf) is one of the most effective leaving groups in organic chemistry because its anion is exceptionally stable due to resonance and the strong electron-withdrawing effect of the trifluoromethyl group[1][3].

This high reactivity is a double-edged sword. The C-O bond in the ester is highly polarized, making the methylene carbon extremely electrophilic and susceptible to attack by even weak nucleophiles. The primary stability concern is its rapid decomposition upon exposure to nucleophiles, most notably water (moisture)[3][4][5]. This sensitivity means that improper storage can quickly lead to complete degradation of the reagent, resulting in failed reactions and loss of valuable materials.

Q2: What is the primary decomposition pathway I should be worried about during storage?

Answer: The most common and rapid decomposition pathway during storage is hydrolysis. Atmospheric moisture, or residual water in solvents, acts as a nucleophile, attacking the electrophilic carbon and displacing the triflate anion.

This reaction is often autocatalytic. The hydrolysis product, triflic acid (CF₃SO₃H), is a superacid and can catalyze further decomposition of the ester[6][7]. The process is irreversible and converts your active reagent into inactive byproducts: pyrrolidin-3-ylmethanol and triflic acid.

Below is a diagram illustrating the key decomposition mechanism.

Caption: Primary decomposition pathway of pyrrolidin-3-ylmethyl triflate.

Q3: What are the definitive storage conditions to prevent decomposition?

Answer: To ensure maximum shelf-life and reagent integrity, strict adherence to the following storage protocols is mandatory. These conditions are designed to mitigate exposure to nucleophiles (especially water) and minimize thermal energy that could accelerate degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Reduces the kinetic energy of molecules, significantly slowing the rate of both hydrolysis and potential self-decomposition pathways. Essential for long-term stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. Alkyl triflates are classified as moisture-sensitive[4][5]. An inert atmosphere is non-negotiable. |

| Container | Amber or Clear Glass Vial with PTFE-lined Cap | Glass is inert. The PTFE (Teflon®) liner provides a superior seal against moisture ingress compared to other materials. The cap should be tightly sealed. |

| Light | Store in the Dark (e.g., in a box) | While thermal stability is the primary concern, storing in the dark prevents any potential photochemical decomposition pathways. |

| Handling | Aliquot upon Receipt | Never use the main stock bottle for daily experiments. Upon receiving, transfer the reagent into smaller, single-use vials inside a glovebox or under a strong stream of inert gas. This prevents contamination of the entire batch[8][9]. |

Q4: I don't have a glovebox. How can I safely handle and aliquot the reagent?

Answer: While a glovebox provides the most secure environment, you can employ techniques to handle the reagent in a standard fume hood if you are meticulous. The key is to maintain a positive pressure of dry, inert gas at all times.

Here is a recommended workflow for handling the reagent without a glovebox.

Caption: Recommended workflow for handling and storing the triflate.

Troubleshooting Guide

Problem: My reaction yield is low or zero, and I suspect the triflate has decomposed. How can I check its purity?

Solution:

-

Visual Inspection: The pure compound should be a colorless to pale yellow oil or solid. Significant discoloration (dark brown or black) or the presence of particulates is a strong indicator of decomposition.

-

¹H NMR Spectroscopy: This is the most definitive method.

-

Acquire a Spectrum: Dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃, CD₂Cl₂) that has been stored over molecular sieves.

-

Look for Byproducts: The primary hydrolysis product is pyrrolidin-3-ylmethanol. You will see new peaks corresponding to the alcohol's CH₂OH group and a broad peak for the -OH proton. Compare the spectrum to a reference of the starting material or the expected product. The presence of these signals confirms degradation.

-

Integration: The ratio of the integrals of the product peaks versus the starting material peaks can give you a quantitative estimate of the decomposition.

-

Problem: I accidentally left the vial on the bench for a few hours. Is it still usable?

Solution: This depends heavily on the ambient humidity. Alkyl triflates are extremely reactive towards water[1][5]. Even brief exposure to a humid atmosphere can cause significant hydrolysis at the surface layer of the reagent.

-

Recommendation: Do not assume it is fine. Perform a purity check using ¹H NMR as described above. For critical applications, it is safest to discard the potentially compromised reagent and use a fresh, properly stored aliquot. It is a false economy to risk a complex, multi-step synthesis with a questionable reagent.

Problem: The material has solidified in the freezer. How should I thaw it?

Solution:

-

Slow Thawing: Allow the vial to warm to room temperature slowly inside a desiccator. This prevents atmospheric moisture from condensing on the cold vial surface and being drawn in when the cap is opened.

-

Inert Atmosphere: Once at room temperature, open the vial only under a positive pressure of argon or nitrogen.

-

Use Immediately: Use the required amount immediately and promptly reseal and return the vial to the freezer. Avoid repeated freeze-thaw cycles as they can introduce moisture and accelerate decomposition. This is a primary reason why aliquotting is so critical[9].

References

-

Wikipedia. (n.d.). Triflate. Retrieved from [Link]

-

ChemBK. (2024, April 10). TRIFLATE - Physico-chemical Properties. Retrieved from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

-

Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

-

Health and Safety Executive (HSE). (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

-

Carleton University. (n.d.). Working With Air & Water Reactive Chemicals. Retrieved from [Link]

-

ScienceDirect. (2025, September 15). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Retrieved from [Link]

-

Wasserscheid, P., & Welton, T. (Eds.). (2012, May 7). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. Retrieved from [Link]

-

chemeurope.com. (n.d.). Triflate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Triflate - Wikipedia [en.wikipedia.org]

- 2. Triflate Esters | Chemical Bull Pvt Ltd [chemicalbull.com]

- 3. Triflate [chemeurope.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Ethyl trifluoromethanesulfonate CAS#: 425-75-2 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 9. carleton.ca [carleton.ca]

Technical Support Center: Purification of Unstable Pyrrolidine Triflate Derivatives

Welcome to the Technical Support Center for the purification of unstable pyrrolidine triflate derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-sensitive compounds. Pyrrolidine triflate derivatives are valuable intermediates in medicinal chemistry, but their purification can be complicated by their ionic nature, hygroscopicity, and potential instability. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges successfully.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of pyrrolidine triflate derivatives, offering explanations for the underlying causes and actionable solutions.

Issue 1: My compound is degrading on the silica gel column.

-

Question: I'm attempting to purify my pyrrolidine triflate derivative using standard flash chromatography, but I'm observing significant decomposition and low recovery. What's going wrong?

-

Answer: This is a common problem. The triflate anion (TfO⁻) is an excellent leaving group, making the pyrrolidinium cation susceptible to degradation. Standard silica gel is acidic and contains surface silanol groups (Si-OH) that can promote decomposition pathways such as Hofmann elimination or hydrolysis if residual water is present.

Causality and Solution:

-

Acid-Catalyzed Decomposition: The acidic nature of silica gel can catalyze the decomposition of sensitive pyrrolidine derivatives.

-

Solution: Use a neutralized stationary phase. You can either purchase commercially available deactivated silica gel or prepare it by treating standard silica gel with a non-nucleophilic base like triethylamine. A common practice is to use an eluent containing a small percentage (0.1-1%) of triethylamine or pyridine to suppress the acidity of the stationary phase.

-

-

Hydrolysis: Residual water on the silica gel can lead to hydrolysis of the triflate salt.

-

Solution: Use anhydrous solvents and dry your silica gel in an oven before use. Running the column under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to moisture.

-

-

Alternative Stationary Phases: If decomposition persists, consider alternative, less acidic stationary phases such as alumina (neutral or basic) or Florisil®.

-

Issue 2: I can't remove residual triflic acid from my product.

-

Question: My NMR spectrum shows a persistent broad peak, which I suspect is triflic acid (TfOH). How can I effectively remove it without decomposing my product?

-

Answer: Triflic acid is a very strong, non-volatile acid, and its complete removal can be challenging.

Causality and Solution:

-

Aqueous Workup (for water-stable compounds): If your compound is stable in water, a carefully controlled aqueous wash can be effective.

-

Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash cautiously with a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃). Be aware that prolonged exposure to even a weak base can cause decomposition of the triflate salt. Perform the wash quickly and at a low temperature.

-

-

Non-Aqueous Methods: For water-sensitive compounds, non-aqueous methods are necessary.

-

Trituration: This technique involves washing the crude solid material with a solvent in which the desired product is insoluble, but the triflic acid is soluble.[1] Ethers like diethyl ether or non-polar solvents like hexanes can sometimes be effective for this purpose.[1]

-

Azeotropic Removal: For some compounds, azeotropic distillation with a non-polar solvent like toluene can help remove residual triflic acid, although this may not be suitable for thermally unstable derivatives.

-

-

Issue 3: My compound streaks on the TLC plate and I can't get good separation.

-

Question: My pyrrolidine triflate derivative streaks badly on the TLC plate, making it difficult to assess purity and develop a chromatographic separation method. What can I do?

-

Answer: Streaking is a common issue with highly polar and ionic compounds like triflate salts. It is often caused by strong interactions with the stationary phase.

Causality and Solution:

-

Ionic Interactions: The ionic nature of your compound leads to strong adsorption to the silica gel.

-

Solution: Modify your mobile phase. Adding a small amount of a polar, protic solvent like methanol can help to improve the elution profile. Additionally, as mentioned for column chromatography, adding a small amount of a base like triethylamine or pyridine to the eluent can significantly reduce streaking.

-

-

Specialized Chromatographic Techniques: For particularly challenging separations, consider more advanced techniques.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide better peak shapes and retention for ionic compounds.[2]

-

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that forms a neutral complex with your ionic analyte, which can then be separated on a standard reversed-phase column (e.g., C18).[3]

-

-

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification strategy for a new, unstable pyrrolidine triflate derivative?

A1: The first and most critical step is to assess the stability of your compound. Before attempting any large-scale purification, perform small-scale stability tests.

-

Thermal Stability: Use techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature. A simpler approach is to monitor a small sample on a TLC plate while gently heating it.

-

pH Stability: Test the stability of your compound in the presence of mild acids and bases. Dissolve a small amount in a suitable solvent and add a drop of dilute acetic acid or triethylamine. Monitor for decomposition by TLC over time.

-

Solvent Stability: Ensure your compound is stable in the solvents you plan to use for purification. Some triflate salts can react with nucleophilic solvents.

This initial stability data will guide your choice of purification method and conditions.

Q2: Are there any non-chromatographic methods suitable for purifying unstable pyrrolidine triflate derivatives?

A2: Yes, and they are often the preferred methods for unstable compounds as they can be milder than chromatography.

-

Recrystallization: This is the most powerful non-chromatographic purification technique for crystalline solids.[4] The key is to find a suitable solvent or solvent system where the compound has low solubility at room temperature but high solubility at an elevated temperature.[4] For thermally unstable compounds, recrystallization at low temperatures using a highly soluble solvent and a miscible anti-solvent can be effective.

-

Trituration/Washing: As mentioned in the troubleshooting guide, washing the crude solid with a solvent that dissolves impurities but not the product is a simple and effective method.[1]

-

Precipitation: If your compound is soluble in one solvent and insoluble in another, you can dissolve it in the first solvent and then add the second solvent (the "anti-solvent") to precipitate the pure product.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities. ¹⁹F NMR is particularly useful for detecting fluorine-containing impurities, including residual triflic acid or triflate byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity.[5] For chiral pyrrolidine derivatives, chiral HPLC is necessary to determine the enantiomeric excess.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying impurities.

Q4: My pyrrolidine triflate derivative is hygroscopic. How should I handle and store it?

A4: Hygroscopicity, the tendency to absorb moisture from the air, is common for salts.[7] Moisture can lead to hydrolysis and decomposition.

-

Handling: Handle the compound in a glove box or a dry box with a low-humidity atmosphere whenever possible. If a glove box is not available, work quickly and in a dry environment.

-

Storage: Store the compound in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). Storing the vial inside a desiccator containing a drying agent like Drierite® or phosphorus pentoxide is also highly recommended.

Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol describes a general procedure for purifying a pyrrolidine triflate derivative using silica gel that has been neutralized to prevent acid-catalyzed decomposition.

-

Preparation of the Stationary Phase:

-

Prepare a slurry of silica gel in your chosen eluent system (e.g., dichloromethane/methanol).

-

Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

-

Gently stir the slurry for 15-20 minutes.

-

Pack the column with the neutralized silica gel slurry.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like methanol.

-

Adsorb the sample onto a small amount of silica gel (dry loading) and evaporate the solvent. This often gives better resolution than loading the sample as a solution.

-

Carefully add the dried sample-silica mixture to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Elute the column with your chosen mobile phase, which should also contain 0.5-1% triethylamine.

-

Collect fractions and monitor them by TLC.

-

-

Product Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

To remove the triethylamine, the residue can be co-evaporated with a suitable solvent like dichloromethane or dissolved in a minimal amount of solvent and precipitated by adding a non-polar anti-solvent like hexanes.

-

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This method is ideal for purifying crystalline pyrrolidine triflate derivatives, especially those that are thermally sensitive.

-

Solvent Selection:

-

Identify a "solvent" in which your compound is highly soluble (e.g., methanol, acetonitrile, or dichloromethane).

-

Identify an "anti-solvent" in which your compound is poorly soluble (e.g., diethyl ether, hexanes, or ethyl acetate). The solvent and anti-solvent must be miscible.

-

-

Dissolution:

-

Dissolve the crude compound in the minimum amount of the "solvent" at room temperature. Gentle warming can be used if necessary, but avoid high temperatures for unstable compounds.

-

-

Precipitation:

-

Slowly add the "anti-solvent" to the solution while gently stirring or swirling.

-

Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

-

-

Crystallization:

-

If possible, add a seed crystal of the pure compound to promote crystallization.[4]

-

Allow the solution to stand undisturbed at room temperature or in a refrigerator to allow for slow crystal growth. Slow cooling generally results in purer crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

-

Dry the crystals under high vacuum to remove all traces of solvent.

-

Data Presentation

Table 1: Comparison of Purification Techniques for Pyrrolidine Triflate Derivatives

| Purification Method | Advantages | Disadvantages | Best Suited For |

| Neutralized Flash Chromatography | Good for separating compounds with different polarities. | Can still cause decomposition of highly sensitive compounds. | Moderately stable compounds and mixtures of byproducts. |

| Recrystallization | Can provide very high purity. Milder than chromatography. | Requires the compound to be a crystalline solid. Finding a suitable solvent can be challenging. | Crystalline, thermally sensitive compounds. |

| Trituration/Washing | Simple, fast, and mild. | Only effective for removing impurities with significantly different solubility. | Removing highly soluble or highly insoluble impurities from a solid product. |

| Preparative HPLC | High resolving power for complex mixtures. | Can be expensive and time-consuming for large quantities. | Final purification of high-value compounds or separation of very similar impurities. |

Visualization of Workflow

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for choosing the most appropriate purification method for your unstable pyrrolidine triflate derivative.

Caption: Decision tree for selecting a suitable purification method.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Crystallographic Guide to Pyrrolidin-3-ylmethyl Sulfonate Derivatives: Triflate, Mesylate, and Tosylate

For researchers, scientists, and drug development professionals, the pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The conformational rigidity and synthetic versatility of this five-membered nitrogen heterocycle make it a privileged structure in the design of novel therapeutics.[2][3] A key step in the functionalization of the pyrrolidine ring often involves the activation of a hydroxyl group to facilitate nucleophilic substitution. This is commonly achieved by converting the alcohol into a sulfonate ester, a class of excellent leaving groups.[4][5]